molecular formula C28H21NO B12890934 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- CAS No. 102301-79-1

4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl-

Katalognummer: B12890934
CAS-Nummer: 102301-79-1
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: ZJZFGYBKUQCSEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- is a complex organic compound belonging to the class of isoquinolinones. This compound is characterized by its unique structure, which includes an isoquinolinone core substituted with a 4-methylphenyl group and two phenyl groups. The compound’s structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of anthranilamide with aryl, alkyl, and hetero-aryl aldehydes in the presence of a catalyst such as CuCl2 under refluxing ethanol . This reaction forms a Schiff base intermediate, which is then converted into the desired isoquinolinone derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the yield and reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and methylphenyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isoquinolinone core and the presence of both phenyl and methylphenyl groups make it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

102301-79-1

Molekularformel

C28H21NO

Molekulargewicht

387.5 g/mol

IUPAC-Name

3-(4-methylphenyl)-1,1-diphenylisoquinolin-4-one

InChI

InChI=1S/C28H21NO/c1-20-16-18-21(19-17-20)26-27(30)24-14-8-9-15-25(24)28(29-26,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19H,1H3

InChI-Schlüssel

ZJZFGYBKUQCSEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC(C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.